

An In-depth Technical Guide to Cy7.5 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7.5 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye. Esteemed for its utility in deep-tissue and whole-animal imaging, **Cy7.5 NHS ester** offers high sensitivity with minimal interference from tissue autofluorescence. This document details its spectral and physicochemical characteristics, provides in-depth experimental protocols for bioconjugation, and outlines its application in preclinical cancer research.

Core Properties of Cy7.5 NHS Ester

Cy7.5 NHS ester is an amine-reactive derivative of the Cy7.5 fluorophore, designed for the covalent labeling of biomolecules such as proteins, antibodies, and peptides. Its emission in the near-infrared spectrum allows for significant tissue penetration, a critical feature for in-vivo imaging studies.^{[1][2][3]}

Spectral and Physicochemical Characteristics

The spectral and physical properties of **Cy7.5 NHS ester** are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers.

Spectral Property	Value	Reference
Excitation Maximum (λ_{ex})	~788 nm	[1][4]
Emission Maximum (λ_{em})	~808 nm	[1][4]
Molar Extinction Coefficient (ϵ)	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][4]
Fluorescence Quantum Yield (Φ)	~0.1	[4]
Stokes Shift	~20 nm	[5]

Physicochemical Property	Value	Reference
Molecular Formula	$\text{C}_{49}\text{H}_{52}\text{BF}_4\text{N}_3\text{O}_4$	[4]
Molecular Weight	~833.8 g/mol	[4]
Solubility	Soluble in organic solvents (DMSO, DMF); low solubility in water	[2][4]
Storage Conditions	Store at -20°C , desiccated and protected from light	[2][4]

Experimental Protocols

Antibody Labeling with Cy7.5 NHS Ester

This protocol details the covalent conjugation of **Cy7.5 NHS ester** to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily the ϵ -amino groups of lysine residues, to form a stable amide bond.[3]

Materials:

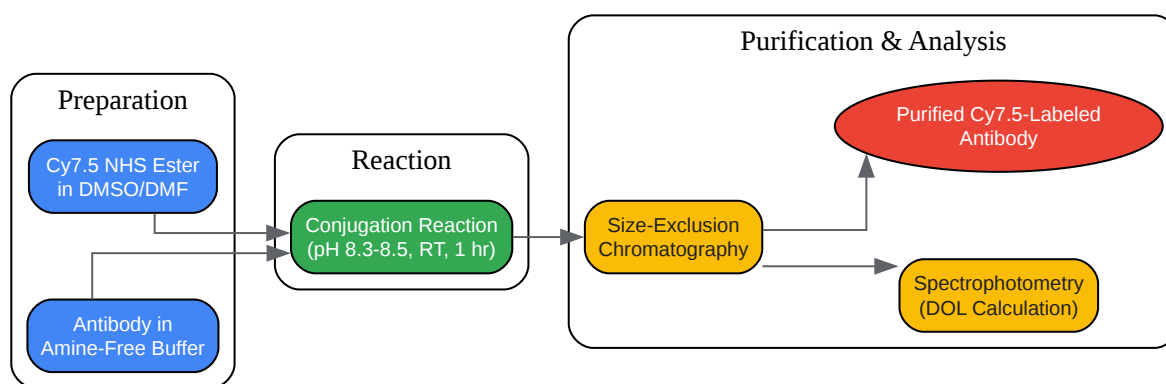
- Purified antibody in an amine-free buffer (e.g., PBS)
- Cy7.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.
 - Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[\[4\]](#)
- Dye Preparation:
 - Allow the vial of **Cy7.5 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[\[4\]](#)
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
 - Calculate the required volume of the **Cy7.5 NHS ester** stock solution to achieve a desired molar dye-to-antibody ratio (typically between 5:1 and 20:1).
 - Slowly add the dye solution to the antibody solution while gently stirring or vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)
- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

- The first colored band to elute is the labeled antibody.[6]
- Characterization (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).
 - The Degree of Labeling (DOL), or the number of dye molecules per antibody, can be calculated using the Beer-Lambert law.



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*Workflow for Antibody Conjugation with **Cy7.5 NHS Ester**.*

In-Vivo Tumor Imaging with Cy7.5-Labeled Antibodies

Cy7.5-labeled antibodies are frequently used for non-invasive visualization of tumors in preclinical animal models.[7] This protocol provides a general workflow for such an experiment.

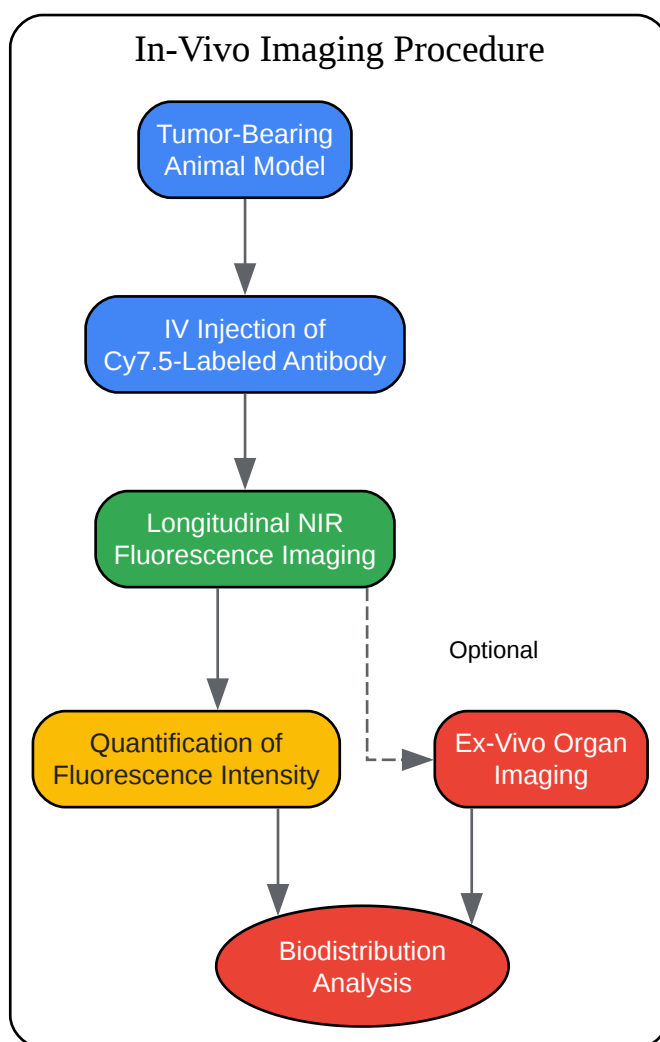
Materials:

- Cy7.5-labeled antibody
- Tumor-bearing animal model (e.g., xenograft mouse)
- Sterile PBS

- In-vivo imaging system equipped for NIR fluorescence detection

Procedure:

- Probe Administration:
 - Dilute the Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[\[7\]](#)
 - Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 μL .[\[7\]](#)
- Image Acquisition:
 - Acquire a baseline image before injecting the probe to assess autofluorescence.
 - Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[\[7\]](#)
 - Use appropriate filter sets for Cy7.5 (e.g., Excitation: $\sim 745\text{ nm}$, Emission: $\sim 780\text{ nm}$).[\[7\]](#)
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess the biodistribution and tumor-targeting efficacy of the labeled antibody.
- Ex-Vivo Analysis (Optional):
 - At the final time point, euthanize the animal and dissect the tumor and major organs.
 - Image the dissected tissues to confirm the in-vivo findings and obtain more precise biodistribution data.[\[7\]](#)



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Experimental Workflow for In-Vivo Tumor Imaging.

Application in Signaling Pathway Research: Targeting HER2 in Cancer

A key application of **Cy7.5 NHS ester** is in the development of targeted imaging probes to study cell signaling pathways in vivo. For instance, by conjugating Cy7.5 to an antibody that targets a specific cell surface receptor, researchers can visualize and track cells that overexpress this receptor.

A prominent example is the imaging of Human Epidermal Growth Factor Receptor 2 (HER2)-positive tumors.[7] HER2 is a receptor tyrosine kinase that is overexpressed in certain types of cancer, including breast cancer, and is a critical component of cell growth and proliferation signaling pathways. By labeling a HER2-targeting antibody, such as trastuzumab, with Cy7.5, researchers can non-invasively monitor tumor growth, assess the efficacy of HER2-targeted therapies, and study the biodistribution of the therapeutic antibody. This approach provides valuable insights into the dynamics of receptor-ligand interactions and the response of the signaling pathway to therapeutic intervention in a living organism.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cy7.5 NHS Ester: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12272092#cy7-5-nhs-ester-excitation-and-emission-spectra]

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